molecular formula C24H36O4 B10773793 7-[2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid

7-[2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid

Cat. No.: B10773793
M. Wt: 388.5 g/mol
InChI Key: XMQKDOCUWFCMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for AH13205 involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopentane ring and the phenyl group.

    Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

    Industrial Production:

Chemical Reactions Analysis

AH13205 undergoes various types of chemical reactions, including:

Mechanism of Action

AH13205 exerts its effects by selectively binding to the EP2 prostanoid receptor. This binding results in the activation of the receptor, leading to the relaxation of smooth muscles in the vascular, bronchial, and reproductive systems. The molecular targets involved include the EP2 receptor and its associated signaling pathways .

Comparison with Similar Compounds

AH13205 is unique in its selective, low potency agonism for the EP2 receptor. Similar compounds include:

AH13205 stands out due to its specific binding and displacement of Prostaglandin E2, making it a valuable tool in research and drug development .

Properties

IUPAC Name

7-[2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQKDOCUWFCMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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